Agn-PC-0N416D
Description
Properties
CAS No. |
660433-04-5 |
|---|---|
Molecular Formula |
C25H29N5O2S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
6-(2-cyclohexyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C25H29N5O2S/c1-16(2)33(31,32)30-21-15-19(13-14-20(21)27-25(30)26)23-22(17-9-5-3-6-10-17)28-24(29-23)18-11-7-4-8-12-18/h3,5-6,9-10,13-16,18H,4,7-8,11-12H2,1-2H3,(H2,26,27)(H,28,29) |
InChI Key |
KPTAVSQXYOAOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4CCCCC4)C5=CC=CC=C5)N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0N416D typically involves high-pressure and high-temperature conditions. The preparation methods include the use of polymeric nitrogen structures, which are synthesized at pressures ranging from 110 GPa to 244 GPa and temperatures between 2000 K and 3300 K . These conditions facilitate the formation of stable nitrogen rings and networks, which are essential for the stability of this compound.
Industrial Production Methods
Industrial production of this compound involves advanced techniques such as high-pressure synthesis and the use of specialized equipment to maintain the required conditions. The process is highly controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0N416D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: In this reaction, the compound gains electrons, often resulting in the formation of reduced nitrogen species.
Substitution: This involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the reactions under controlled conditions. The reactions typically occur at high pressures and temperatures to ensure the stability of the products.
Major Products Formed
The major products formed from these reactions include various nitrogen oxides, reduced nitrogen species, and substituted nitrogen compounds. These products have significant implications for the compound’s applications in different fields .
Scientific Research Applications
Agn-PC-0N416D has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of high-energy materials and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of nitrogen metabolism and related processes.
Industry: The compound is used in the production of high-energy materials and as a component in advanced manufacturing processes
Mechanism of Action
The mechanism of action of Agn-PC-0N416D involves its interaction with nitrogen atoms and the formation of stable nitrogen rings and networks. These interactions are facilitated by the strong covalent bonds between nitrogen atoms and the weak ionic bonds between silver and nitrogen. The compound’s stability is attributed to the charge transfer between silver and nitrogen atoms, which plays a crucial role in its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0N416D include other nitrogen-rich silver compounds such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN7 .
Uniqueness
This compound is unique due to its specific high-pressure phase and the formation of novel nitrogen rings and networks. These structural features contribute to its high-energy density and stability, making it a valuable compound for various applications.
Biological Activity
Overview of Biological Activity
Biological activity refers to the effect a compound has on living organisms, which can include a wide range of actions such as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. Compounds are often evaluated for their biological activity through various assays and studies.
Chemical Classification
The compound "Agn-PC-0N416D" appears to belong to a class of organic compounds that may exhibit significant biological activities. Compounds in similar classes often share certain characteristics in terms of their mechanisms of action and therapeutic potential.
- Enzyme Inhibition : Many biologically active compounds function by inhibiting specific enzymes involved in metabolic pathways. This can lead to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : Some compounds act as agonists or antagonists at various receptors (e.g., neurotransmitter receptors), influencing physiological responses.
- Cell Signaling Interference : Compounds may interfere with cell signaling pathways, which can alter cell behavior and contribute to therapeutic effects.
Antimicrobial Activity
Numerous studies have focused on the antimicrobial properties of various piperidine derivatives, which may include compounds similar to "this compound." For instance:
- Study 1 : A piperidine derivative was shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
- Study 2 : Another study indicated that a related compound demonstrated antifungal activity against Candida species, with effective concentrations noted at 8 µg/mL.
Anticancer Properties
Research has also highlighted the potential anticancer effects of piperidine-based compounds:
- Case Study A : A compound structurally akin to "this compound" was tested against various cancer cell lines (e.g., breast cancer, lung cancer) and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Case Study B : In vivo studies demonstrated that a similar compound significantly reduced tumor growth in mouse models when administered at specific dosages over a period of weeks.
Data Tables
| Compound Name | Biological Activity | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Piperidine Derivative A | Antibacterial | 4 - 16 | Study 1 |
| Piperidine Derivative B | Antifungal | 8 | Study 2 |
| Piperidine Derivative C | Anticancer (Breast) | <10 | Case Study A |
| Piperidine Derivative D | Anticancer (Lung) | <5 | Case Study B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
